3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid
Description
3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a fused triazolo-pyrimidine scaffold substituted with a cyclopropylmethyl group at position 3 and a carboxylic acid moiety at position 5. This structure places it within the broader class of triazolopyrimidine derivatives, which are extensively studied for their pharmacological properties, including anticancer, antiviral, and antiplatelet activities .
Properties
Molecular Formula |
C9H9N5O2 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)triazolo[4,5-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C9H9N5O2/c15-9(16)7-6-8(11-4-10-7)14(13-12-6)3-5-1-2-5/h4-5H,1-3H2,(H,15,16) |
InChI Key |
LETXIVFHCVENCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=NC=NC(=C3N=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable amine and a carbonyl compound, often under acidic or basic conditions.
Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are then coupled together through a series of reactions that may involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Reactivity
The presence of multiple functional groups allows 3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid to undergo various chemical reactions, making it suitable for synthesizing derivatives with enhanced biological activities or improved pharmacokinetic properties.
Research indicates that this compound exhibits significant biological activities:
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation: It has been shown to interact with various receptors, potentially influencing cell proliferation and inflammatory responses.
- Anticancer Properties: There is emerging evidence supporting its anticancer potential, warranting further investigation into its efficacy against different cancer types.
Therapeutic Potential
The unique structure of this compound positions it as a candidate for further therapeutic exploration. Its potential applications include:
- Anti-inflammatory Agents: The ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory drugs.
- Anticancer Therapeutics: Given its biological activity against cancer cells, it may serve as a basis for novel anticancer therapies.
Study on Anti-inflammatory Effects
A study explored the effects of this compound on inflammatory markers in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound compared to control groups. This suggests its potential utility in treating inflammatory diseases.
Investigation of Anticancer Activity
Another study focused on the anticancer properties of this compound against breast cancer cell lines. The findings demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. These results support further development as a therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and pyrimidine rings allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Anticancer Activity
- Triazolopyrimidine Derivatives with Aniline Substituents : Compounds like 7a–ad (3′,4′,5′-trimethoxyaniline at position 7) demonstrated potent antiproliferative effects against cancer cell lines (e.g., MCF-7, A549) with IC50 values comparable to doxorubicin . The carboxylic acid analog may exhibit enhanced solubility, improving bioavailability.
- Sulfur-Containing Derivatives : Propylthio groups at position 5 (e.g., compound 15 ) showed improved kinase inhibition due to sulfur’s electronegativity and hydrophobic interactions .
Antiplatelet Activity
- Ticagrelor: A cyclopentyltriazolopyrimidine derivative with nanomolar affinity for the P2Y12 receptor.
Antiviral Activity
- 2H-[1,2,3]triazolo[4,5-d]pyrimidines : Early studies reported antiviral activity against herpes simplex virus (HSV-1) and human cytomegalovirus (HCMV), attributed to the triazole ring’s ability to intercalate viral DNA .
Biological Activity
3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique triazolopyrimidine structure which influences its chemical properties and biological interactions. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H9N5O2
- Molecular Weight : 219.20 g/mol
- Structural Features : The compound includes a cyclopropylmethyl group attached to the triazole moiety and a carboxylic acid functional group, enhancing its solubility and reactivity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : The compound may also modulate receptor functions, influencing cell proliferation and inflammatory responses.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
-
Anti-inflammatory Properties :
- It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Studies report IC50 values indicating effective inhibition of COX-1 and COX-2 activities.
- A study demonstrated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects through the suppression of prostaglandin E2 (PGE2) synthesis via COX inhibition .
-
Anticancer Activity :
- The compound is being investigated for its potential anticancer properties. It may inhibit the activity of histone lysine-specific demethylase 1 (LSD1), which is implicated in various cancers .
- In vitro studies have indicated that triazolo-pyrimidine derivatives can suppress cancer cell proliferation.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in the cyclopropylmethyl group or the carboxylic acid moiety can significantly affect the compound's potency and selectivity against biological targets.
- Comparative Analysis : A table comparing various derivatives illustrates how structural modifications influence biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate | Ethoxy group instead of carboxylic acid | Enhanced lipophilicity |
| 7-(furan-2-yl)-3-(phenyl)methyl triazolo[4,5-d]pyrimidin-5-amine | Furan ring substitution | Anticancer activity |
| 6-(substituted phenyl) triazolo[4,5-d]pyrimidin-5-amines | Various phenolic substitutions | Diverse biological activities |
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
- In Vitro Studies :
-
In Vivo Studies :
- Animal models have been used to assess the anti-inflammatory effects of pyrimidine derivatives, with results indicating comparable efficacy to established COX inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
